molecular formula C18H23N5O3S B6771086 N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide

N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B6771086
M. Wt: 389.5 g/mol
InChI Key: WWFAJALONYPMNJ-UHFFFAOYSA-N
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Description

N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[25]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a triazole ring

Properties

IUPAC Name

N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-13(24)23(9-14-2-7-27-11-14)15-8-18(15)3-5-21(6-4-18)16(25)10-22-12-19-20-17(22)26/h2,7,11-12,15H,3-6,8-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFAJALONYPMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CSC=C1)C2CC23CCN(CC3)C(=O)CN4C=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Spirocyclic Core Construction: The spirocyclic core is often constructed using a spirocyclization reaction, which may involve the use of a suitable spirocyclic precursor and a cyclizing agent.

    Acetylation and Thiophenylmethylation: The final steps involve acetylation and thiophenylmethylation of the intermediate compounds to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and spirocyclic core may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a different thiophene substitution.

    N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(phenylmethyl)acetamide: Similar structure with a phenylmethyl substitution.

Uniqueness

The uniqueness of N-[6-[2-(5-oxo-1H-1,2,4-triazol-4-yl)acetyl]-6-azaspiro[2.5]octan-2-yl]-N-(thiophen-3-ylmethyl)acetamide lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

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